molecular formula C9H16O4 B017077 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester CAS No. 941-43-5

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

Cat. No. B017077
CAS RN: 941-43-5
M. Wt: 188.22 g/mol
InChI Key: PLUNGZQWVYCJBJ-UHFFFAOYSA-N
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Description

“1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester” is a chemical compound with the formula C9H16O4 . It has a molecular weight of 188.2209 . The IUPAC Standard InChI is InChI=1S/C9H16O4/c1-3-11-8(10)4-5-9(2)12-6-7-13-9/h3-7H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester” can be represented as a 2D Mol file . The IUPAC Standard InChIKey is PLUNGZQWVYCJBJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester” include its molecular weight (188.2209) and its molecular formula (C9H16O4) .

Scientific Research Applications

Stereoselective Synthesis

This compound is used in the stereoselective formation of substituted 1,3-dioxolanes. The process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .

Selective Ketalization

Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate has been employed as a reagent in the selective ketalization of 1-oxo functions of 8a-methyl 1,6-dioxo 1,2,3,4,6,7,8,8a-octahydronaphthalene and 7a-methyl 1,5-dioxo 5,6,7,7a-tetrahydroindane .

Enantioselective Total Synthesis

This compound has also been used in the enantioselective total synthesis of (-)-strychnine .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Hypervalent Iodine Chemistry

The compound plays a significant role in hypervalent iodine chemistry, particularly in the oxidation of alkenes .

Heterocyclic Compound Synthesis

It is used in the synthesis of heterocyclic compounds. During oxidation, two nucleophiles are attached to the carbon-carbon double bond. This approach has also been applied to the regio- and stereoselective preparation of heterocyclic compounds .

Safety and Hazards

This compound may be harmful if absorbed through the skin. It may cause skin and eye irritation. Inhalation may be harmful as the material may be irritating to mucous membranes and the upper respiratory tract. It may also be harmful if swallowed .

properties

IUPAC Name

ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-11-8(10)4-5-9(2)12-6-7-13-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNGZQWVYCJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061332
Record name 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

CAS RN

941-43-5
Record name Ethyl 2-methyl-1,3-dioxolane-2-propanoate
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Record name Ethyl 2-methyl-1,3-dioxolane-2-propionate
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Record name 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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Record name 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methyl-1,3-dioxolane-2-propionate
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Record name ETHYL 2-METHYL-1,3-DIOXOLANE-2-PROPIONATE
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Synthesis routes and methods I

Procedure details

A mixture of about 110.86 g of ethylene glycol, about 2 g of p-toluenesulfonic acid and about 800 ml of toluene was refluxed using a Dean-Stark trap until no more water came off. An about 250 g portion of ethyl levulinate was added and refluxing was continued until no more water came off. The mixture was then cooled to room temperature, poured into saturated sodium bicarbonate, the organic layer dried and the solvent removed. The residue was distilled (about 67°-70° C., 0.35 mm) and the distillate stirred for about 20 minutes with about 6 g of sodium borohydride in ethanol. The solvent was removed, the residue dissolved in ether, washed with saturated sodium bicarbonate, dried and then distilled (about 41°-45° C., 0.3 mm), giving about 83 g of the desired title compound.
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110.86 g
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800 mL
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Synthesis routes and methods II

Procedure details

In a flask equipped by a Dean-Stark trap, a mixture of ethyl levulinate (28.83 g; 200 mmol), ethylene glycol (37.24 g; 600 mmol) and a catalytic amount of pyridinium para-toluenesulfonic acid in toluene (200 mL) was heated at reflux until the theoretical amount of water was distilled off. After cooling, the mixture was washed with a saturated solution of sodium hydrogenocarbonate. The basic layer was extracted with diethylether and the organics were combined, then washed with brine and water. The organic layer was dried over sodium sulphatesulphate and concentrated under reduced pressure to afford the ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate as a colorless oil.
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28.83 g
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37.24 g
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pyridinium para-toluenesulfonic acid
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200 mL
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Synthesis routes and methods III

Procedure details

A mixture of ethyl levulinate (58.35 g, 400.0 mmol), ethylene glycol (75.36 g, 1.21 mol), pyridinium p-toluenesulfonate (100 mg) and toluene (200 mL) was heated at reflux under a Dean Stark trap. The trap was emptied every 15 minutes during the reaction until approximately 200 mL of reaction volatiles had been removed. The remaining toluene was removed under reduced pressure, and the resulting oil was partitioned between ethyl acetate (200 mL) and water (50 mL). The organic layer was separated and washed sequentially with water (2×50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL); dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 68.9 g of ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate as a light yellow oil.
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58.35 g
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100 mg
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
Reactant of Route 5
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
Reactant of Route 6
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

Q & A

Q1: What is the significance of finding Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate in the liquefied wood product?

A1: The presence of Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate in the liquefied wood product provides evidence of the extensive degradation of cellulose during the liquefaction process []. This compound, along with other identified products like butyl 4-oxopentanoate, indicates the breakdown of cellulose into smaller, oxygenated molecules. This information is valuable for understanding the chemical reactions involved in wood liquefaction and for potentially tailoring the process to achieve desired product compositions.

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